molecular formula C12H14O2S B14191471 6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one CAS No. 923602-36-2

6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one

Cat. No.: B14191471
CAS No.: 923602-36-2
M. Wt: 222.31 g/mol
InChI Key: SPBZSWXJBLBSCK-UHFFFAOYSA-N
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Description

6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one is an organic compound with a complex structure that includes a pyran ring, methyl group, and prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as 6-methyl-2H-pyran-2-one and prop-2-en-1-yl derivatives. The reaction conditions often require the presence of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-2H-pyran-2-one: A simpler analog without the prop-2-en-1-yl groups.

    3-(Prop-2-en-1-yl)-2H-pyran-2-one: Lacks the methyl group at the 6-position.

    4-[(Prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one: Lacks the methyl group at the 6-position and the prop-2-en-1-yl group at the 3-position.

Uniqueness

6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both prop-2-en-1-yl and sulfanyl groups, along with the pyran ring, makes it a versatile compound for various chemical reactions and research applications.

Properties

CAS No.

923602-36-2

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

6-methyl-3-prop-2-enyl-4-prop-2-enylsulfanylpyran-2-one

InChI

InChI=1S/C12H14O2S/c1-4-6-10-11(15-7-5-2)8-9(3)14-12(10)13/h4-5,8H,1-2,6-7H2,3H3

InChI Key

SPBZSWXJBLBSCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)CC=C)SCC=C

Origin of Product

United States

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